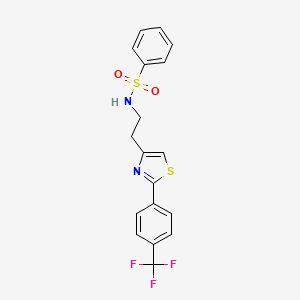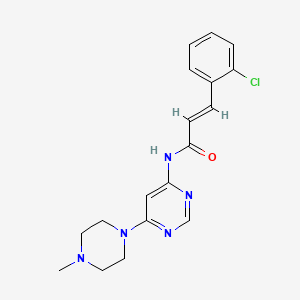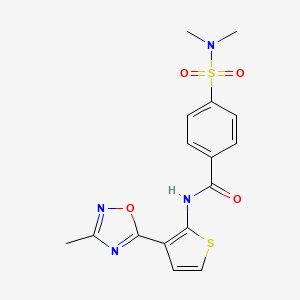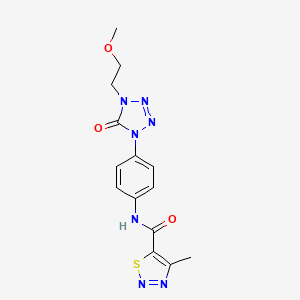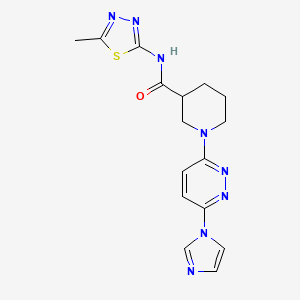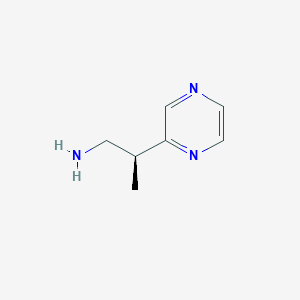
(2S)-2-Pyrazin-2-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Pyrazin-2-ylpropan-1-amine, also known as 2PPA, is a chemical compound that has been gaining attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and research into its mechanism of action is ongoing. In
Applications De Recherche Scientifique
(2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have potential therapeutic applications in a variety of areas. One area of research is in the treatment of depression and anxiety disorders. Studies have shown that (2S)-2-Pyrazin-2-ylpropan-1-amine can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis.
Mécanisme D'action
The exact mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-amine is not yet fully understood. However, it is believed to work by increasing the levels of serotonin and dopamine in the brain. These neurotransmitters are involved in the regulation of mood, and increasing their levels can have an antidepressant effect. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could be related to its mechanism of action.
Biochemical and Physiological Effects:
(2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin and dopamine in the brain, which can have an antidepressant effect. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis. Other studies have suggested that (2S)-2-Pyrazin-2-ylpropan-1-amine may have neuroprotective properties, which could make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-Pyrazin-2-ylpropan-1-amine in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has a range of potential therapeutic applications, which makes it a promising area of research. However, there are also limitations to using (2S)-2-Pyrazin-2-ylpropan-1-amine in lab experiments. One limitation is that the exact mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its effects. Additionally, more research is needed to determine the optimal dosage and administration route for therapeutic use.
Orientations Futures
There are many potential future directions for research into (2S)-2-Pyrazin-2-ylpropan-1-amine. One area of research is to further explore its mechanism of action and how it affects neurotransmitter levels in the brain. Additionally, more research is needed to determine the optimal dosage and administration route for therapeutic use. Another area of research is to explore the potential use of (2S)-2-Pyrazin-2-ylpropan-1-amine in the treatment of neurodegenerative disorders such as Alzheimer's disease. Overall, the potential therapeutic applications of (2S)-2-Pyrazin-2-ylpropan-1-amine make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of (2S)-2-Pyrazin-2-ylpropan-1-amine involves the reaction of pyrazine-2-carboxylic acid with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction produces (2S)-2-Pyrazin-2-ylpropan-1-amine as the final product. The purity of the product can be improved through recrystallization.
Propriétés
IUPAC Name |
(2S)-2-pyrazin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGQOBISAGMQL-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2599926.png)
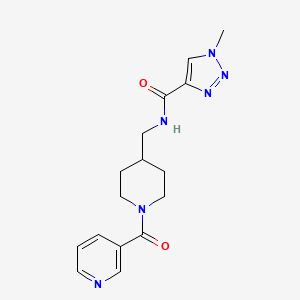

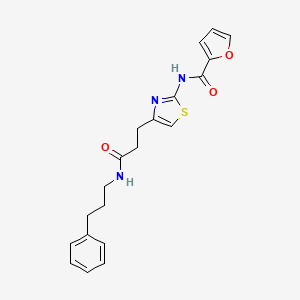
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2599933.png)
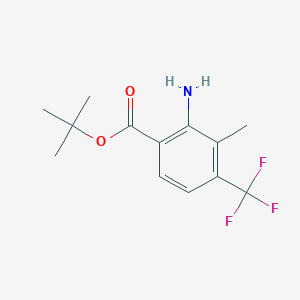
![N-ethyl-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2599937.png)
